1-(Difluoromethoxy)-4-tert-butylbenzene
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Overview
Description
1-(Difluoromethoxy)-4-tert-butylbenzene is an organic compound characterized by the presence of a difluoromethoxy group and a tert-butyl group attached to a benzene ring. This compound is part of the broader class of organofluorine compounds, which are known for their unique chemical properties and significant applications in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 4-tert-butylphenol with difluoromethyl ether in the presence of a base, such as potassium carbonate, under reflux conditions . The reaction proceeds through nucleophilic substitution, where the hydroxyl group of the phenol is replaced by the difluoromethoxy group.
Industrial Production Methods
Industrial production of 1-(Difluoromethoxy)-4-tert-butylbenzene may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced catalytic systems and optimized reaction conditions to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
1-(Difluoromethoxy)-4-tert-butylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.
Substitution: The difluoromethoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzene derivatives .
Scientific Research Applications
1-(Difluoromethoxy)-4-tert-butylbenzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Difluoromethoxy)-4-tert-butylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions with the target molecules . This interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(Difluoromethoxy)-4-iodobenzene: This compound has a similar structure but with an iodine atom instead of a tert-butyl group.
Difluoromethoxylated Ketones: These compounds contain the difluoromethoxy group attached to a ketone, offering different reactivity and applications.
Fluorometholone: A corticosteroid with a fluorine atom, used in ophthalmic treatments.
Uniqueness
1-(Difluoromethoxy)-4-tert-butylbenzene is unique due to the presence of both the difluoromethoxy and tert-butyl groups, which confer distinct chemical and physical properties. These properties make it a valuable compound in various research and industrial applications, particularly in the development of new materials and pharmaceuticals .
Properties
CAS No. |
930836-31-0 |
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Molecular Formula |
C11H14F2O |
Molecular Weight |
200.22 g/mol |
IUPAC Name |
1-tert-butyl-4-(difluoromethoxy)benzene |
InChI |
InChI=1S/C11H14F2O/c1-11(2,3)8-4-6-9(7-5-8)14-10(12)13/h4-7,10H,1-3H3 |
InChI Key |
RZHJOSZFQQMPIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC(F)F |
Origin of Product |
United States |
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